molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9

2-[(Benzenesulfonyl)methyl]benzoic acid

Cat. No.: B2371498
CAS No.: 300396-14-9
M. Wt: 276.31
InChI Key: AVZRMILCNUTXDS-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]benzoic acid (CAS 300396-14-9) is a benzoic acid derivative with a molecular formula of C14H12O4S and a molecular weight of 276.31 g/mol . This compound features both a carboxylic acid and a benzenesulfonyl functional group, making it a valuable building block in organic synthesis and coordination chemistry. It serves as a key precursor for the development of more complex molecules, such as hydrazone-based Schiff base ligands . Its primary research value lies in its use for constructing ligands that can coordinate to metal ions (e.g., Cu(II), Zn(II), Co(II)) to form metal complexes . Such complexes are of significant interest in antimicrobial studies, as coordination can enhance lipophilicity and improve cell permeability, potentially leading to higher biological activity against resistant pathogens . Researchers utilize this compound in structural, computational, and antimicrobial investigations to explore new active agents and understand non-covalent interactions within crystal structures . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZRMILCNUTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Reactions Involving 2 Benzenesulfonyl Methyl Benzoic Acid

Investigation of Reaction Pathways for Formation

The formation of 2-[(benzenesulfonyl)methyl]benzoic acid typically involves the creation of the carbon-sulfur bond and the subsequent oxidation of a sulfide (B99878) to a sulfone. A plausible synthetic route begins with the nucleophilic substitution of a benzyl (B1604629) halide with a thiolate, followed by oxidation.

A key precursor, 2-(benzylthio)benzoic acid, can be synthesized via the reaction of 2-mercaptobenzoic acid and a benzyl halide. The formation of the sulfone is then achieved through oxidation. The reaction can be generalized as:

Step 1: Nucleophilic Substitution

Ar-S⁻ + Ph-CH₂-X → Ar-S-CH₂-Ph + X⁻ (where Ar = 2-carboxyphenyl, Ph = phenyl, X = halide)

Step 2: Oxidation

Ar-S-CH₂-Ph + [O] → Ar-SO₂-CH₂-Ph

The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed, including hydrogen peroxide, peroxy acids (such as m-CPBA), and permanganates. The reaction proceeds through a sulfoxide (B87167) intermediate.

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical ConditionsSelectivity
Hydrogen Peroxide (H₂O₂)Acetic acid, room temperatureCan be selective for sulfoxide or proceed to sulfone
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 0 °C to room temperatureHighly efficient for sulfone formation
Potassium Permanganate (KMnO₄)Acetone/water, controlled temperatureStrong oxidant, can lead to over-oxidation if not controlled
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/water, room temperatureEffective and environmentally friendly

The oxidation of the sulfide to the sulfone proceeds in two distinct steps, each with its own transition state.

Sulfide to Sulfoxide: The first oxidation step involves the nucleophilic attack of the sulfur atom on the oxidant. The transition state is thought to involve a three-membered ring-like structure or a direct oxygen transfer. The sulfoxide intermediate is chiral at the sulfur atom.

Sulfoxide to Sulfone: The second oxidation step is generally slower than the first due to the reduced nucleophilicity of the sulfur atom in the sulfoxide, which is influenced by the electron-withdrawing sulfinyl group. The transition state for this step is higher in energy.

Computational studies on the oxidation of generic sulfides to sulfones suggest that the geometry of the transition state is influenced by the nature of the oxidant and the steric and electronic properties of the substituents on the sulfur atom. For peroxy acid oxidations, the reaction is believed to proceed via a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the sulfur atom.

While the oxidation of sulfides to sulfones can be achieved with stoichiometric oxidants, catalytic methods are often preferred for their efficiency and sustainability.

Metal-Based Catalysts: Transition metal catalysts, such as those based on tungsten, molybdenum, vanadium, and manganese, can activate hydrogen peroxide, allowing the reaction to proceed under milder conditions and with higher selectivity. The mechanism often involves the formation of a metal-peroxo species which then acts as the active oxidant. For example, a tungsten(VI) catalyst can react with hydrogen peroxide to form a peroxo-tungstate complex, which then oxidizes the sulfide.

Organocatalysts: In recent years, metal-free organocatalysts have gained attention. For instance, flavin-based catalysts can mimic the action of monooxygenase enzymes in biological systems to catalytically activate hydrogen peroxide for sulfide oxidation.

The choice of catalyst can influence the reaction rate and selectivity, potentially allowing for the isolation of the intermediate sulfoxide if desired.

Electronic and Steric Influences on Reactivity

The reactivity of this compound is influenced by the electronic and steric effects of its constituent parts. The benzenesulfonyl group is strongly electron-withdrawing, while the benzoic acid moiety contains both an electron-withdrawing carboxylic acid group and an aromatic ring that can participate in resonance.

The Hammett equation, a linear free-energy relationship, is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which depends on the nature of the reaction.

For reactions involving the benzoic acid portion of the molecule, such as its deprotonation, the Hammett equation can be applied to understand the electronic effects of the benzenesulfonylmethyl group. The benzenesulfonyl group is a strong electron-withdrawing group, which would be expected to have a positive σ value, thereby increasing the acidity of the benzoic acid compared to unsubstituted benzoic acid.

Table 2: Hammett Substituent Constants (σ) for Common Groups

Substituentσ_metaσ_para
-NO₂0.710.78
-CN0.560.66
-SO₂CH₃0.640.72
-COOH0.370.45
-Cl0.370.23
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27

Data is for illustrative purposes and represents the general electronic effect of these groups.

The reaction constant, ρ, provides insight into the transition state of a reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge.

While there is no specific evidence in the literature for significant intramolecular rearrangements of this compound under normal conditions, the potential for such processes exists under specific stimuli.

Tautomerism: Carboxylic acids can exhibit tautomerism, though the enol form is generally not significantly populated. The primary equilibrium for this compound is the ionization of the carboxylic acid proton.

Intramolecular hydrogen bonding between the carboxylic acid proton and one of the sulfone oxygen atoms is possible and could influence the conformation and acidity of the molecule. The formation of a six-membered ring through hydrogen bonding could stabilize certain conformations.

General Reactivity Patterns of Benzoic Acids and Sulfonates

The reactivity of this compound can be understood by considering the general reactivity of its functional components.

Benzoic Acid Reactivity:

Acidity: Benzoic acids are moderately acidic due to the resonance stabilization of the carboxylate anion. The acidity is influenced by substituents on the aromatic ring. mdpi.comrsc.org Electron-withdrawing groups increase acidity, while electron-donating groups decrease it.

Electrophilic Aromatic Substitution: The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzoic acid ring. rsc.org

Reactions of the Carboxyl Group: The carboxyl group can undergo a variety of reactions, including esterification, amide formation, reduction to an alcohol, and conversion to an acyl halide. rsc.org

Sulfone Reactivity:

Chemical Inertness: The sulfone group is generally chemically inert and stable to a wide range of reaction conditions. researchgate.net

Activating Group: The sulfonyl group is a strong electron-withdrawing group and can activate adjacent C-H bonds, making them more acidic. However, the benzylic protons in this compound are not typically acidic enough to be removed by common bases.

Leaving Group Potential: While the sulfonyl group itself is not a leaving group, related sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

Advanced Structural Analysis and Spectroscopic Characterization

Single Crystal X-ray Diffraction Studies

Experimental data from single-crystal X-ray diffraction is required to provide a scientifically accurate description of the following:

Vibrational Spectroscopy (FT-IR, FT-Raman)

The acquisition and interpretation of FT-IR and FT-Raman spectra are fundamental for the following analyses:

Correlating Spectral Data with Molecular Structure:This subsection would discuss how the frequencies and intensities of the vibrational modes are influenced by the molecule's structural features, such as the formation of hydrogen-bonded dimers typical of carboxylic acids, and how these correlations confirm the molecular structure.

Until dedicated research on the crystallographic and vibrational properties of 2-[(Benzenesulfonyl)methyl]benzoic acid is conducted and published, a detailed and accurate article meeting the specified requirements cannot be completed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the different chemical environments of the protons and carbon atoms in its structure. The expected chemical shifts can be estimated by considering the additive effects of the substituents on the benzene (B151609) rings.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a complex pattern of signals. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-14 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the benzoic acid and benzenesulfonyl rings will resonate in the aromatic region (approximately 7.0-8.5 ppm). The protons on the benzoic acid ring, being ortho-substituted, will likely display a complex splitting pattern. The proton ortho to the carboxylic acid group is expected to be the most deshielded among the ring protons. The methylene protons of the -CH₂- group, situated between two electron-withdrawing groups (benzenesulfonyl and the substituted benzene ring), are expected to resonate as a singlet in the range of 4.0-5.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically around 170-180 ppm. The aromatic carbons will resonate in the range of 120-145 ppm. The carbon atom attached to the carboxylic acid group and the carbon atom attached to the sulfonyl group will be deshielded relative to the other aromatic carbons. The methylene carbon is expected to appear in the range of 50-60 ppm.

A hypothetical data table for the predicted chemical shifts is presented below, based on data from similar structures such as various substituted benzoic acids and benzenesulfonyl derivatives. rsc.orgrsc.orgdocbrown.infoucl.ac.ukrsc.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 14.0 (s, 1H)170.0 - 180.0
Methylene (-CH₂-)4.0 - 5.0 (s, 2H)50.0 - 60.0
Benzoic Acid Ring Aromatic7.2 - 8.2 (m)125.0 - 140.0
Benzenesulfonyl Ring Aromatic7.5 - 8.0 (m)125.0 - 140.0

Note: s = singlet, m = multiplet. The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Structural Elucidation via 1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide the fundamental information for structural analysis. However, for a molecule with multiple aromatic rings and complex splitting patterns, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment and complete structural elucidation. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. libretexts.org For this compound, this would be particularly useful in assigning the protons within each aromatic ring by identifying adjacent protons. For instance, the correlation between the ortho, meta, and para protons of the benzoic acid and benzenesulfonyl rings can be established.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. The methylene protons, for example, would show a cross-peak with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations between the methylene protons and the quaternary carbons of both aromatic rings would confirm the linkage of the benzenesulfonyl and benzoic acid moieties through the methylene bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is useful for determining the preferred conformation of the molecule in solution. researchgate.net For example, NOE correlations between the methylene protons and the ortho protons of the aromatic rings could provide insights into the rotational freedom around the C-C and C-S bonds.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Characterization of Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the two aromatic rings. The benzoic acid and benzenesulfonyl groups are both chromophores that absorb in the ultraviolet region.

The spectrum of benzoic acid typically shows two main absorption bands: a primary band around 230 nm and a secondary, weaker band around 270-280 nm. up.ac.zacdnsciencepub.com These bands are attributed to π→π* transitions within the benzene ring, which are influenced by the carboxylic acid substituent. Similarly, benzenesulfonyl derivatives also exhibit characteristic UV absorptions. sielc.comnist.gov

A hypothetical UV-Vis absorption data table is provided below, based on typical values for substituted benzoic acids and benzenesulfonyl compounds. up.ac.zacdnsciencepub.comsielc.comasianpubs.orgresearchgate.netnist.gov

Transition Type Expected λmax (nm) Molar Absorptivity (ε)
π→π* (Primary)~ 230 - 240High
π→π* (Secondary)~ 270 - 285Low to Medium

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a UV-Vis absorption band changes with the polarity of the solvent. wikipedia.orgnih.gov This effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules.

For this compound, which possesses polar functional groups (carboxylic acid and sulfonyl), solvatochromic effects are expected. In polar solvents, the ground state of the molecule is likely to be more stabilized than the excited state, which could lead to a hypsochromic (blue) shift of the absorption bands. Conversely, in nonpolar solvents, the excited state might be relatively more stabilized, resulting in a bathochromic (red) shift. The extent of this shift can provide valuable information about the change in the dipole moment of the molecule upon electronic excitation. researchgate.netrsc.org

For instance, in protic solvents like ethanol or water, hydrogen bonding interactions with the carboxylic acid and sulfonyl groups can significantly influence the electronic transitions. A study of the UV-Vis spectra in a range of solvents with varying polarities would allow for a detailed investigation of the solvatochromic behavior of this compound, offering deeper insights into its electronic structure and its interactions with the surrounding medium. rsc.org

Advanced Applications in Chemical Sciences

Utilization as a Synthetic Intermediate for Complex Molecules

The structural framework of 2-[(Benzenesulfonyl)methyl]benzoic acid, featuring a reactive carboxylic acid group and a stable benzenesulfonyl moiety, renders it a valuable intermediate in the multi-step synthesis of more complex organic molecules. While direct examples of the use of this compound are not extensively documented in publicly available literature, the utility of analogous sulfonyl-substituted benzoic acids in the synthesis of agrochemicals and pharmaceuticals provides a strong indication of its potential.

For instance, compounds such as 2-nitro-4-methylsulfonylbenzoic acid and 2-chloro-4-(methylsulfonyl)benzoic acid serve as crucial precursors in the production of herbicides. The synthesis of these complex herbicidal agents often involves the strategic modification of the carboxylic acid group and reactions involving the sulfonyl functionality or other substituents on the aromatic ring. The presence of the sulfonyl group can influence the reactivity of the molecule and is often a key component of the final product's biological activity.

The following table outlines key synthetic intermediates and their applications, illustrating the potential roles for this compound.

Synthetic IntermediateApplication
2-nitro-4-methylsulfonylbenzoic acidPrecursor for mesotrione herbicide
2-chloro-4-(methylsulfonyl)benzoic acidIntermediate in the synthesis of corn herbicides

Given these precedents, this compound is a promising candidate for the synthesis of novel bioactive compounds and functional organic materials. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and acid halides, while the benzenesulfonyl group can participate in or influence a range of chemical transformations.

Catalytic Applications in Organic Synthesis

The presence of the sulfonic acid-related benzenesulfonyl group in this compound suggests its potential application in catalysis, particularly in acid-catalyzed reactions. While the benzenesulfonyl group itself is not as acidic as a sulfonic acid, it can be a precursor to more active catalytic species or can influence the acidity of the neighboring carboxylic acid.

Solid-supported sulfonic acids are widely used as heterogeneous catalysts in organic synthesis, offering advantages such as ease of separation and recyclability. These materials are effective in a variety of reactions, including esterification, hydration, and condensation reactions. The functionalization of inorganic materials with sulfonic acid groups has been shown to create highly active and stable catalysts. For example, arenesulfonic-modified SBA-15 materials have been successfully used in the esterification of fatty acids.

Furthermore, the development of chiral Brønsted acids for stereoselective synthesis is an area of intense research. Axially chiral sulfonic acids have been designed and synthesized to act as powerful catalysts in enantioselective transformations. These catalysts create a specific chiral environment that directs the stereochemical outcome of a reaction. While this compound is not inherently chiral, its scaffold could be modified to incorporate chiral elements, thereby opening avenues for its use in asymmetric catalysis.

The potential catalytic applications are summarized in the table below.

Catalytic SystemReaction Type
Solid-supported sulfonic acidsEsterification, hydration, condensation
Axially chiral sulfonic acidsAsymmetric synthesis

Development of Functional Materials and Coordination Complexes

The dual functionality of this compound, with its carboxylate and sulfonyl groups, makes it an attractive ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their diverse structures and potential applications in gas storage, separation, and catalysis.

For example, ligands containing both azo and sulfonic acid groups have been used to synthesize new coordination polymers with interesting fluorescent properties. Similarly, phosphine-sulfonate ligands have been shown to be highly effective in palladium-catalyzed polymerization reactions, highlighting the unique reactivity that can be achieved by combining different functional groups in a single ligand.

The potential for this compound in this area is significant, as it can be used to create materials with tailored properties. The specific arrangement of the functional groups could lead to materials with specific pore sizes, shapes, and chemical environments, making them suitable for a variety of applications.

Design of Probes for Molecular Interactions

Molecular probes are essential tools for studying biological systems and understanding the intricate interactions between molecules. The benzoic acid scaffold of this compound provides a platform for the design and synthesis of such probes.

One common strategy for creating molecular probes is to use heterobifunctional crosslinkers. These reagents contain two different reactive groups that can link two different molecules together. For instance, 4-benzoylbenzoic acid succinimidyl ester is a photoactivatable crosslinker used to study protein-protein interactions. The succinimidyl ester reacts with amine groups on a protein, and upon exposure to UV light, the benzophenone group forms a covalent bond with nearby molecules.

Similarly, the carboxylic acid group of this compound could be modified to incorporate a reactive group, such as an N-hydroxysuccinimide ester, to allow for its attachment to proteins or other biomolecules. The benzenesulfonyl group could serve as a recognition element or be further functionalized with a reporter group, such as a fluorophore or a biotin tag, to enable detection of the interaction.

The table below illustrates the components of a potential molecular probe based on the this compound scaffold.

ComponentFunction
Benzoic acidScaffold for attachment of other functional groups
Reactive group (e.g., NHS ester)Covalent attachment to target molecules
Benzenesulfonyl groupRecognition element or site for reporter group attachment
Reporter group (e.g., fluorophore)Detection of molecular interactions

Derivatization for Enhanced Analytical Detection

In analytical chemistry, derivatization is a common technique used to improve the detection and quantification of analytes, particularly in chromatography and mass spectrometry. The chemical modification of an analyte can enhance its volatility, improve its chromatographic separation, and increase its ionization efficiency in the mass spectrometer.

A closely related compound, 3-(chlorosulfonyl)benzoic acid, has been successfully employed as a novel derivatizing agent for the sensitive analysis of lipids by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). researchgate.net This reagent reacts with hydroxyl groups on the lipid molecules, introducing a charged sulfonylbenzoic acid moiety. This "charge-switch" derivatization leads to a significant improvement in the ionization efficiency of the analytes in the negative ion mode, resulting in much lower limits of detection. researchgate.net

This example demonstrates the potential of this compound to be used in a similar manner. The carboxylic acid group can be activated and used to label analytes containing amine or hydroxyl groups. The presence of the benzenesulfonyl group in the resulting derivative would likely enhance its detectability in mass spectrometry.

Furthermore, the derivatization of carboxylic acids themselves is a common practice for their analysis by gas chromatography-mass spectrometry (GC/MS). The carboxylic acid group of this compound could be esterified, for example, through trimethylsilyl derivatization, to increase its volatility and improve its chromatographic behavior. mdpi.com

The following table summarizes derivatization strategies relevant to this compound and its potential applications.

Derivatization StrategyAnalyte Functional GroupAnalytical Technique
Use as a derivatizing agentAmines, HydroxylsLC-MS/MS
Esterification of carboxylic acidCarboxylic acidGC-MS

Q & A

Q. Methodological Approach :

Structural Validation : Confirm compound integrity via LC-MS to rule out degradation .

Assay Optimization :

  • MIC Testing : Use standardized microbial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines) .
  • Control Compounds : Compare with known sulfonamide antibiotics (e.g., sulfamethoxazole) to validate assay conditions .

SAR Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance activity) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 1AJX for β-lactamase) to model binding to sulfonamide-recognizing enzymes .
  • MD Simulations : GROMACS for stability analysis (10 ns simulations, AMBER force field) to assess ligand-protein complex dynamics .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risk) .

Advanced: How can regioselectivity challenges in sulfonation be mitigated?

Q. Experimental Design :

  • Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to orient sulfonation .
  • Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize transition states and improve para-selectivity .
  • Microwave Synthesis : Reduce reaction time (30 mins vs. 6 hours) and enhance yield via controlled dielectric heating .

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